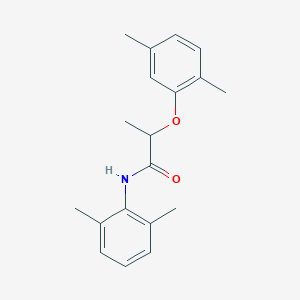
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide, also known as DPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have a range of biochemical and physiological effects.
作用機序
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide selectively binds and activates ERβ, leading to downstream signaling pathways that regulate gene expression and cellular function. The specific mechanism of action of this compound on ERβ is still being investigated, but it is thought to involve conformational changes in the receptor that result in altered interactions with co-regulatory proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including regulation of gene expression, modulation of immune function, and protection against oxidative stress. This compound has also been studied for its potential applications in the treatment of various diseases, including cancer, osteoporosis, and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide in scientific research is its selective activation of ERβ, which allows for the study of the specific role of this receptor in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other SERMs, which may require higher concentrations of the compound to achieve desired effects.
将来の方向性
There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide and its applications in scientific research. Some possible areas of investigation include the development of more potent and selective ERβ agonists, the identification of novel downstream signaling pathways regulated by ERβ, and the exploration of the role of ERβ in various diseases and physiological processes.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a selective mechanism of action, activates ERβ, and has a range of biochemical and physiological effects. While there are some limitations to using this compound in scientific research, there are many potential future directions for investigation of this compound and its applications.
合成法
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenol with 2,6-dimethylbenzoyl chloride, followed by reaction with 2-amino-2-methylpropanol and subsequent purification steps. The synthesis of this compound has been optimized and improved over time, resulting in high yields of pure compound.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of estrogen receptor biology. This compound has been shown to selectively activate estrogen receptor beta (ERβ) and has been used as a tool to study the role of this receptor in various biological processes.
特性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-12-9-10-13(2)17(11-12)22-16(5)19(21)20-18-14(3)7-6-8-15(18)4/h6-11,16H,1-5H3,(H,20,21) |
InChIキー |
CQSJDBRJHGKRRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC=C2C)C |
正規SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)
![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)
![2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B249977.png)

![3-[(Phenylacetyl)amino]benzamide](/img/structure/B249979.png)

![Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B249983.png)
![Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249984.png)
![Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B249985.png)
![Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249986.png)

![N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B249993.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B249994.png)
